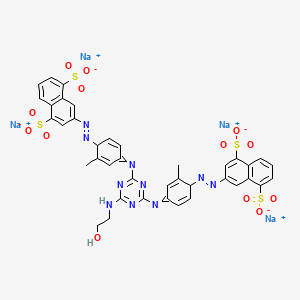
3,3'-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulp honate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of triazine, phenylene, and naphthalene groups, which contribute to its chemical reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves multiple steps. The process typically begins with the preparation of the triazine core, followed by the introduction of the hydroxyethylamino group. The phenylene and naphthalene groups are then incorporated through a series of substitution reactions. Common reagents used in these reactions include cyanuric chloride, 4-aminobenzoic acid, and various amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.
化学反応の分析
Types of Reactions
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine and naphthalene compounds .
科学的研究の応用
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s triazine and naphthalene groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3’-({6-[(2-hydroxyethyl)amino]-1,3,5-triazine-2,4-diyl}bis{nitrilo(4E)-2-methyl-2,5-cyclohexadien-1-yl-4-ylidene-2,1-diazenediyl})di(1,5-naphthalenedisulfonate)
- 1,5-Naphthalenedisulfonic acid, 3,3’-bis-
Uniqueness
What sets 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazine and naphthalene moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C39H30N10Na4O13S4 |
|---|---|
分子量 |
1066.9 g/mol |
IUPAC名 |
tetrasodium;3-[[4-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H34N10O13S4.4Na/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;;;;/h3-12,15-20,31-32,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,40,43,44,45);;;;/q;4*+1/p-4 |
InChIキー |
BLERKJHFMZLRPH-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=NC2=NC(=NC(=N2)NCCO)N=C3C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)
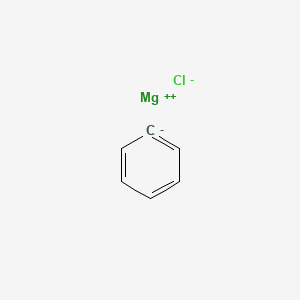

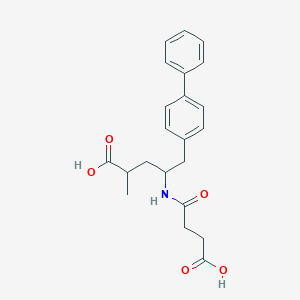
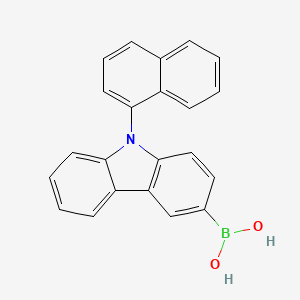
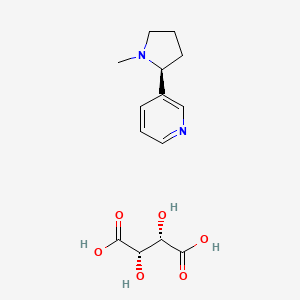

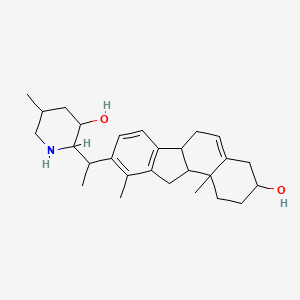
![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13395938.png)

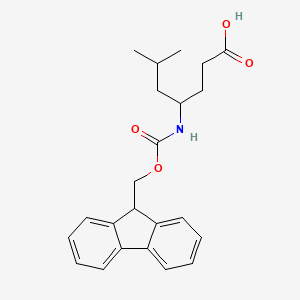
![(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide](/img/structure/B13395963.png)
